Product packaging for 1-ethyl-1H-pyrazol-5-ol(Cat. No.:CAS No. 107296-34-4)

1-ethyl-1H-pyrazol-5-ol

Cat. No.: B3045444
CAS No.: 107296-34-4
M. Wt: 112.13 g/mol
InChI Key: QZVRXWBKQJFSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethyl-1H-pyrazol-5-ol (CAS Number: 107296-34-4) is a versatile pyrazole derivative of significant interest in medicinal chemistry and antimicrobial research. The compound serves as a key synthetic intermediate for the preparation of more complex molecules, particularly within the pyrazolone and pyrazolol family, which are recognized as critical pharmacophores . Heterocyclic compounds containing the pyrazole nucleus, such as this one, are known to exhibit a broad spectrum of biological activities . Researchers utilize this compound as a building block in the synthesis of novel compounds aimed at combating drug-resistant bacteria and fungi. Structure-activity relationship (SAR) studies indicate that substitutions on the pyrazole ring, including at the N-1 position, are crucial for enhancing chemotherapeutic activity . Molecular docking studies suggest that potent antimicrobial pyrazole derivatives often target proteins like dihydrofolate reductase (DHFR) in Staphylococcus aureus and N-myristoyltransferase (NMT) in Candida albicans . The compound is for research use only and is not intended for diagnostic or therapeutic applications. For comprehensive product information, including pricing and availability, please contact our sales team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B3045444 1-ethyl-1H-pyrazol-5-ol CAS No. 107296-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-7-5(8)3-4-6-7/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVRXWBKQJFSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437947
Record name 1-ethyl-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107296-34-4
Record name 1-ethyl-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Ethyl 1h Pyrazol 5 Ol and Its Analogs

Classical Cyclocondensation Reactions

Classical methods for constructing the pyrazole (B372694) ring are characterized by the condensation of a 1,3-difunctional compound with a hydrazine (B178648) derivative. nih.gov This approach is versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the precursors.

The cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds is a direct and efficient method for obtaining polysubstituted pyrazoles. mdpi.comnih.gov The reaction mechanism typically begins with the formation of an imine, catalyzed by acid, where the hydrazine can attack either carbonyl carbon. pharmajournal.net This initial attack is often followed by cyclization and dehydration to yield the aromatic pyrazole ring.

The reaction of 1,3-diketones with hydrazine derivatives is a well-established route for synthesizing polysubstituted pyrazoles. mdpi.com A significant aspect of this synthesis is the potential for the formation of two different regioisomers when an asymmetrical diketone is used with a substituted hydrazine. mdpi.comnih.gov The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. nih.gov For instance, the reaction of arylhydrazines with fluorinated β-diketones can yield a variety of trifluoromethyl-substituted pyrazoles and pyrazolines. cdnsciencepub.com

Table 1: Examples of Polysubstituted Pyrazole Formation from 1,3-Diketones

1,3-Diketone Reactant Hydrazine Derivative Catalyst/Solvent Product(s) Citation
Acetylacetone (B45752) Hydrazine Acid 3,5-dimethylpyrazole pharmajournal.net
4,4,4-Trifluoro-1-arylbutan-1,3-diones Arylhydrazine Acid / N,N-dimethylacetamide 1-Aryl-5-aryl-3-trifluoromethylpyrazole & 1-Aryl-3-aryl-5-trifluoromethylpyrazole nih.gov

Ethyl acetoacetate (B1235776), a β-ketoester, is a widely used 1,3-dicarbonyl equivalent for the synthesis of pyrazole derivatives, particularly pyrazolones. thieme-connect.com The reaction with hydrazine hydrate (B1144303) or substituted hydrazines leads to the formation of 3-methyl-5-pyrazolone derivatives. researchgate.net These pyrazolones exist in tautomeric equilibrium with their hydroxypyrazole counterparts, such as 1-ethyl-1H-pyrazol-5-ol. The reaction can be part of multicomponent syntheses to create more complex heterocyclic systems, such as pyrano[2,3-c]pyrazoles, where the pyrazolone (B3327878) is formed in situ. nih.govbeilstein-journals.org Various catalysts, including nano-ZnO and cerium oxide, have been employed to improve the efficiency and yield of these reactions. pharmajournal.netthieme-connect.com

Table 2: Synthesis of Pyrazolone Derivatives using Ethyl Acetoacetate

Hydrazine Derivative Co-reactants Catalyst/Conditions Product Type Citation
Phenylhydrazine (B124118) Ethyl acetoacetate Glacial acetic acid 3-Methyl-1-phenyl-5-pyrazolone researchgate.netrasayanjournal.co.in
Hydrazine hydrate Ethyl acetoacetate, Aromatic aldehydes, Malononitrile (B47326) Potassium t-butoxide / Microwave 4H-Pyrano[2,3-c]pyrazoles nih.gov
Phenylhydrazine Ethyl acetoacetate, Arylaldehydes, 2-Naphthol CeO2/SiO2 Pyrazolones thieme-connect.com

While pyrazolones are typically the products of reactions involving hydrazines, they can also serve as versatile intermediates or synthons in the creation of other heterocyclic compounds. derpharmachemica.com For example, pyrazolones can be key intermediates in four-component syntheses. In these reactions, a pyrazolone is first formed from a β-ketoester and hydrazine; this intermediate then reacts further, for instance with an aldehyde and malononitrile, to yield fused heterocyclic systems like pyrano[2,3-c]pyrazoles. beilstein-journals.org Pyrazolone pyrazoles can be prepared by condensing 3-(2-phenylhydrazono)pentane-2,4-dione (B8685487) with hydrazine hydrate, and these products can then be used in subsequent reactions, such as Mannich reactions, to synthesize a variety of biologically active molecules. derpharmachemica.com

Condensation of Hydrazine Derivatives with Dicarbonyl Compounds

Utilization of 1,3-Diketones in Polysubstituted Pyrazole Formation

Targeted Synthetic Routes for this compound

Beyond classical methods, specific routes have been developed for the targeted synthesis of this compound, ensuring high yield and purity of the desired isomer.

A specific and effective method for the preparation of this compound involves the reaction of ethylhydrazine (B1196685) oxalate (B1200264) with methyl trans-3-methoxyacrylate. chemicalbook.comgoogle.com This synthesis is performed in an aqueous medium where the pH is carefully controlled. The reaction proceeds by heating the mixture and maintaining a basic pH, which facilitates the cyclization process. Following the reaction, a standard workup involving acidification, extraction, and purification yields the final product. This targeted approach provided this compound in a high yield of 71%. chemicalbook.comgoogle.com

Table 3: Detailed Synthesis of this compound

Parameter Details Citation
Reactant 1 Ethylhydrazine oxalate (342 mmol) chemicalbook.comgoogle.com
Reactant 2 Methyl trans-3-methoxyacrylate (228 mmol) chemicalbook.comgoogle.com
Solvent Water (300 ml) chemicalbook.comgoogle.com
Reagent (pH adjustment) 50% w/v Sodium hydroxide (B78521) (NaOH) solution chemicalbook.comgoogle.com
Reaction Temperature 40 °C chemicalbook.comgoogle.com
Reaction Time 4 hours (1 hour for addition, 3 hours for agitation) chemicalbook.com
pH Range 9.0 - 9.5 chemicalbook.comgoogle.com
Workup Filtration, evaporation, acidification to pH 3-4 with HCl, extraction with chloroform (B151607)/isopropanol chemicalbook.comgoogle.com
Purification Silica (B1680970) gel chromatography (20% MeOH/EtOAc) chemicalbook.comgoogle.com

| Final Yield | 18.3 g (71%) | chemicalbook.comgoogle.com |

Cyclization of Methyl trans-3-Methoxyacrylate with Ethylhydrazine Oxalate

pH Control and Downstream Purification Strategies

As evidenced by the synthetic procedure for this compound, pH control is a critical parameter for a successful reaction. chemicalbook.com Maintaining a basic pH (9.0-9.5) facilitates the reaction between ethylhydrazine and methyl trans-3-methoxyacrylate. chemicalbook.com The basic conditions deprotonate the ethylhydrazine, increasing its nucleophilicity and promoting the initial attack on the acrylate.

Downstream purification is essential to isolate the desired product from the reaction mixture. A typical purification strategy for this compound involves several steps. chemicalbook.com After the reaction is complete, the mixture is cooled and filtered. The filtrate is then concentrated by evaporation. Subsequent cooling and filtration remove more solids. The filtrate is then acidified to a pH of 3-4 with hydrochloric acid. This step is crucial as it likely protonates the pyrazol-5-ol, making it more amenable to extraction. The product is then extracted from the aqueous solution using a mixture of chloroform and isopropanol. The combined organic extracts are dried, filtered, and concentrated. The final purification is achieved through silica gel chromatography to afford the pure this compound. chemicalbook.com

Advanced and Sustainable Synthetic Approaches

In addition to traditional methods, several advanced and more sustainable synthetic strategies have been developed for the synthesis of pyrazoles. These approaches often offer advantages such as higher efficiency, milder reaction conditions, and greater molecular diversity.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgnih.gov This approach enhances efficiency and atom economy. nih.govmdpi.com Several MCRs have been developed for pyrazole synthesis. For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water has been shown to be a straightforward and sustainable method for synthesizing 1-H-pyrazole derivatives. longdom.org Another example is the four-component synthesis of pyrano[2,3-c]pyrazoles from aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile in an aqueous medium. mdpi.com These MCRs provide rapid access to a wide range of substituted pyrazoles. nih.govmdpi.com

Reaction Type Components Catalyst/Solvent Key Features Reference
Three-componentEnaminones, Benzaldehyde, Hydrazine-HClAmmonium acetate (B1210297) / WaterSustainable, cost-effective, simple procedure longdom.org
Four-componentAldehydes, Hydrazine hydrate, β-ketoesters, MalononitrilePiperidine / WaterTime-efficient, high yields mdpi.com
Five-component5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrateMontmorillonite K10 / Solvent-freeHigh yields, highly substituted products mdpi.com

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a versatile and widely used method for constructing five-membered heterocyclic rings, including pyrazoles. scispace.com This reaction typically involves the cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or alkene. scispace.com A common strategy involves the in-situ generation of nitrile imines from hydrazidoyl halides, which then react with active methylene (B1212753) compounds to form pyrazoles. Another approach is the reaction of diazo compounds, generated in situ from aldehydes, with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. acs.org This method avoids the need to handle potentially hazardous diazo compounds directly. acs.org The 1,3-dipolar cycloaddition offers a high degree of control over the regioselectivity of the resulting pyrazole derivatives. scispace.comacs.org

Dipole Precursor Dipolarophile Conditions Product Type Reference
α-chiral tosylhydrazonesTerminal alkynesCascade reactionChiral pyrazoles scispace.com
Diphenyl hydrazonesAcetyl acetone (B3395972)Chloramine-TRegioselective cycloadducts
Aldehydes (in situ diazo generation)Terminal alkynesOne-pot procedure3,5-disubstituted pyrazoles acs.org
Hydrazonyl halides (in situ nitrilimine generation)AllenoatesMild conditionsSpirobidihydropyrazoles acs.org

Transition-Metal Catalysis in Pyrazole Ring Formation

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, and the formation of pyrazoles is no exception. researchgate.netmdpi.com Transition metals can catalyze various transformations, including C-H functionalization and cyclization reactions, to construct the pyrazole ring. researchgate.netrsc.org For example, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a mild route to highly substituted pyrazoles. organic-chemistry.org Another approach involves the use of transition metal-containing ionic liquids, such as those based on Fe(III), as efficient homogeneous catalysts for the condensation of hydrazines and 1,3-diketones at room temperature. ias.ac.in These methods offer high efficiency and can often be performed under milder conditions than traditional approaches. organic-chemistry.orgias.ac.in

Catalyst Reactants Reaction Type Key Features Reference
RhodiumHydrazines, AlkynesAddition-cyclizationMild conditions, highly substituted products organic-chemistry.org
[C4mim][FeCl4] (Ionic Liquid)Hydrazines, 1,3-DiketonesCondensationRoom temperature, reusable catalyst ias.ac.in
Palladium(Pseudo)halogenated pyrazolesCross-couplingLate-stage functionalization researchgate.net
Copperβ,γ-unsaturated hydrazonesAerobic oxidative cyclizationBroad substrate scope organic-chemistry.org

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a green and powerful strategy for organic synthesis, enabling a variety of transformations under mild conditions. nih.gov This approach has been successfully applied to the synthesis of pyrazoles. One method involves the visible-light-promoted oxidation of hydrazine to diazene, which then undergoes an addition reaction with Michael acceptors to form polysubstituted pyrazoles in the presence of air as the terminal oxidant. organic-chemistry.orgorganic-chemistry.org Another strategy utilizes a relay visible-light photoredox catalysis for the formal [4 + 1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds, leading to complex pyrazole derivatives. acs.orgnih.gov These photoredox methods are attractive due to their use of a renewable energy source and often environmentally benign reaction conditions. nih.govorganic-chemistry.org

Reactants Photocatalyst/Conditions Reaction Type Key Features Reference
Hydrazine, Michael acceptorsVisible light, air as oxidantAerobic annulationGreen, mild conditions, high selectivity organic-chemistry.orgorganic-chemistry.org
Hydrazones, 2-bromo-1,3-dicarbonyl compoundsVisible lightRelay photoredox catalysis, [4+1] annulationStep-economical, high efficiency acs.orgnih.gov
Hydrazones, α-bromo ketonesVisible lightTandem radical addition/intramolecular cyclizationMild conditions, wide group tolerance organic-chemistry.org
Substituted aromatic aldehydes, 3-methyl-1-phenyl-2-pyrazoline-5-oneVisible lightOne-pot pseudo multicomponent synthesisCatalyst-free, excellent yield nih.gov

Polymer-Supported Reagents in Pyrazole Derivatization

The use of polymer-supported reagents has emerged as a practical and efficient method for the synthesis of pyrazole derivatives, facilitating cleaner reactions and simpler purification processes. cam.ac.ukwisdomlib.org This approach allows for multi-step reactions to be performed in a single pot, which significantly streamlines the synthesis. wisdomlib.org

A notable application of this methodology is the "wolf and lamb" reaction, a one-pot transformation where a polymer-supported trityllithium base is used to deprotonate acetophenone, leading to the formation of a specific pyrazole compound in high yield. wisdomlib.org This strategy highlights the advantage of using polymer-supported systems to conduct complex reactions efficiently. wisdomlib.org

Furthermore, polymer-supported reagents have been instrumental in the synthesis of complex molecules. For instance, in the synthesis of the alkaloid (+)-plicamine, a polymer-supported hypervalent iodine reagent was used to convert a phenol (B47542) to a spirodienone, and a supported sulfonic acid resin was used for a challenging methylation step. cam.ac.uk Scavenger resins, such as Amberlyst 15, are also employed to remove excess reagents or byproducts, ensuring high purity of the final product. cam.ac.ukresearchgate.net

The versatility of polymer-supported reagents extends to the synthesis of various heterocyclic compounds. For example, a resin functionalized with isoniazid (B1672263) (Amb15-Iso) has been developed for scavenging aldehydes and ketones from reaction mixtures. researchgate.net Additionally, a polystyrene-bound analogue of 3,5-dimethyl-1H-pyrazole-1-carboxamidine has been prepared for the amidination of various amines, yielding products with high purity. researchgate.net

Table 1: Examples of Polymer-Supported Reagents in Heterocyclic Synthesis

Reagent/SupportApplicationReference
Polymer-supported trityllithium"Wolf and lamb" reaction for pyrazole synthesis wisdomlib.org
Polymer-supported hypervalent iodineOxidation of phenols cam.ac.uk
Nafion-H (fluorosulfonic acid resin)Catalysis of cyclization reactions cam.ac.uk
Polymer-supported borohydrideReduction of carbonyls cam.ac.uk
Amberlyst 15Acid scavenger cam.ac.ukresearchgate.net
Amb15-IsoScavenging of aldehydes and ketones researchgate.net
Polystyrene-bound pyrazole-1-carboxamidineAmidination of amines researchgate.net
Linear-polymer-supported thioureaEnantioselective α-amination of pyrazolones acs.org

Microwave-Assisted and Ultrasound-Promoted Synthesis

Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have become prominent green chemistry techniques for the synthesis of pyrazole derivatives, offering significant advantages such as reduced reaction times, increased yields, and enhanced selectivity. dergipark.org.trtandfonline.com

Microwave-Assisted Synthesis:

Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically accelerated reaction rates. dergipark.org.trdergipark.org.tr This technique has been successfully applied to a variety of pyrazole syntheses. For instance, the condensation of chalcone (B49325) analogs with hydrazine hydrate and oxalic acid in the presence of acetic acid in ethanol (B145695) under microwave irradiation yields pyrazole derivatives. nih.gov Studies have shown that microwave-assisted methods can significantly shorten reaction times compared to conventional heating. For example, a reaction that takes hours under conventional conditions can be completed in minutes using microwave heating. dergipark.org.trscielo.br

A study by Kumar et al. (2024) demonstrated the synthesis of novel pyrazole derivatives by irradiating a mixture of substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine in water at room temperature for 20 minutes. dergipark.org.tr Another example involves the reaction of enones with semicarbazide (B1199961) hydrochloride under microwave irradiation (100 W) at 70°C, producing 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles in high yields (82-96%) within 4 minutes. dergipark.org.tr

Ultrasound-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. mdpi.com Ultrasound irradiation has been effectively used in the synthesis of various pyrazole analogs. For example, a catalyst-free, four-component synthesis of spiroindoline-3,4′-pyrano[2,3-c]pyrazoles in water was achieved with high yields and purity in short reaction times using ultrasonic irradiation. tandfonline.com

In another application, the synthesis of novel pyrazoles containing a trifluoromethyl moiety was efficiently achieved using a Cu(OTf)₂/Et₃N catalytic system under ultrasonic irradiation. nih.gov This method resulted in high yields and significantly reduced reaction times compared to classical conditions. nih.gov Similarly, the synthesis of bis(substituted pyrazol-4-ylcarbonyl)-substituted thioureas saw a substantial improvement in reaction rates and modest increases in yields when conducted under sonication compared to conventional heating. mdpi.com

Table 2: Comparison of Conventional and Advanced Synthesis Methods

ReactionMethodConditionsTimeYieldReference
Synthesis of pyrano[2,3-c]pyrazolesConventionalHeating1 h83% rsc.org
Synthesis of pyrano[2,3-c]pyrazolesUltrasoundMn/ZrO₂, Aqueous ethanol10 min98% rsc.org
Synthesis of bis-thioureasConventionalHeating7.5 h- mdpi.com
Synthesis of bis-thioureasUltrasound20-25 °C0.75 hIncreased mdpi.com
Synthesis of CF₃-pyrazolesConventional-7-11 h- nih.gov
Synthesis of CF₃-pyrazolesUltrasoundCu(OTf)₂/Et₃N45-60 minHigh nih.gov

Solvent-Free Reaction Conditions and Ionic Liquid Catalysis

In the quest for greener and more sustainable chemical processes, solvent-free reaction conditions and the use of ionic liquids as catalysts or reaction media have gained significant traction in the synthesis of pyrazole derivatives. tandfonline.comtandfonline.com

Solvent-Free Synthesis:

Conducting reactions without a solvent minimizes waste, reduces environmental impact, and can sometimes lead to improved reaction rates and yields. tandfonline.comtandfonline.com A study demonstrated the synthesis of a series of pyrazole derivatives in the presence of tetrabutylammonium (B224687) bromide (TBAB), a commercially available organic ionic salt, at room temperature under solvent-free conditions, with product yields ranging from 75–86%. tandfonline.comtandfonline.com This method proved to be faster and more efficient than the same reaction carried out in acetone. tandfonline.com

Microwave irradiation is often combined with solvent-free conditions to further enhance reaction efficiency. The cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines has been successfully carried out under solvent-free microwave conditions, resulting in better yields and shorter reaction times compared to reactions performed in methanol (B129727) or using a domestic microwave oven. scielo.brresearchgate.net

Ionic Liquid Catalysis:

Ionic liquids (ILs) are salts with low melting points that possess unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, making them attractive as green catalysts and solvents. bohrium.comias.ac.in

Brønsted acid ionic liquids, such as triethylammonium (B8662869) hydrogen sulphate [Et₃NH][HSO₄], have been effectively used as catalysts for the multi-component synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov This method offers excellent yields, short reaction times, and the potential for catalyst reusability. nih.gov Similarly, transition metal-containing ionic liquids, like [C₄mim][FeCl₄], have been shown to be efficient homogeneous catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in The catalyst could be reused for up to four cycles with only a slight decrease in activity. ias.ac.in

Furthermore, silica-grafted ionic liquids (SGILs) have been developed as recyclable heterogeneous catalysts for the synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions. scirp.org For example, silica-grafted N-propyl-imidazolium hydrogen sulfate (B86663) ([Sipim]HSO₄) effectively catalyzed the reaction of aromatic aldehydes, malononitrile, and 3-methyl-1-phenyl-5-pyrazolone at 110°C. scirp.org

Strategies for Regioselective Synthesis of Pyrazole Derivatives

The regioselective synthesis of pyrazole derivatives is a critical aspect of their chemistry, as the position of substituents on the pyrazole ring significantly influences their biological activity and chemical properties. rsc.orgthieme-connect.com Various strategies have been developed to control the regioselectivity of pyrazole formation.

One common approach involves the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The reaction of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature has been shown to produce 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and good yields. organic-chemistry.org

Another powerful method is the 1,3-dipolar cycloaddition of nitrile imines with alkynes. A simple and regioselective procedure for the synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives involves the in situ generation of nitrile imines from hydrazonoyl chlorides and their subsequent reaction with 3-formylchromones. thieme-connect.com Similarly, the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a regioselective route to pyrazole derivatives. acs.org

Metal-catalyzed reactions also offer excellent control over regioselectivity. A cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones has been developed for the regioselective synthesis of 1,3-di- and 1,3,5-trisubstituted pyrazoles. rsc.org An iodine-mediated, metal-free oxidative C-N bond formation provides a practical and eco-friendly one-pot protocol for the regioselective synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org

Alternative stepwise protocols can also influence the chemo- and regioselectivity. For instance, in the synthesis of N-methylpyrazoles, a one-pot, three-step reaction of active methylene reagents with phenylisothiocyanate, methyl iodide, and methylhydrazine can yield different isomers compared to a stepwise approach where the pyrazole ring is formed first and then methylated. nih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Purity in Academic Settings

The optimization of synthetic pathways is crucial for achieving high yields and purity of the desired pyrazole derivatives, particularly in academic research where efficiency and resourcefulness are paramount. tandfonline.commdpi.com

A key aspect of optimization is the careful selection of reaction conditions, including solvent, catalyst, temperature, and reaction time. For example, in the synthesis of 1,3,5-substituted pyrazoles from substituted acetylacetone and hydrazines, using ethylene (B1197577) glycol as the solvent at room temperature afforded good to excellent yields (70–95%). mdpi.com

The development of one-pot, multi-component reactions is a highly effective strategy for optimizing synthetic pathways. A one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes, tolerating various functional groups and providing good yields. organic-chemistry.org

The use of green and sustainable methods often leads to optimized processes. A green, environment-friendly method for synthesizing pyrazole derivatives using tetrabutylammonium bromide (TBAB) under solvent-free conditions at room temperature resulted in good yields (75–86%) and shorter reaction times compared to using acetone as a solvent. tandfonline.com The study also showed that the amount of TBAB catalyst could be optimized to achieve the best yield. tandfonline.com

Furthermore, the use of concentrated solar radiation (CSR) has been explored as a sustainable energy source for the one-pot, multicomponent synthesis of pyranopyrazole derivatives under neat conditions, achieving a 98% yield within 3 minutes. bohrium.com This method is significantly more energy-efficient and environmentally friendly than conventional heating methods. bohrium.com

Chemical Reactivity and Derivatization of 1 Ethyl 1h Pyrazol 5 Ol

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and pyrazole (B372694) derivatives are often utilized as coupling partners in these transformations. eie.grnih.govacs.org While specific examples for 1-ethyl-1H-pyrazol-5-ol are not extensively detailed in the provided context, the general reactivity of pyrazoles in these reactions is well-established.

Common cross-coupling reactions involving pyrazole scaffolds include:

Suzuki-Miyaura Coupling: This reaction pairs a pyrazole-boronic acid or ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.gov

Heck Reaction: This reaction involves the coupling of a pyrazole halide with an alkene.

Sonogashira Coupling: This palladium-catalyzed reaction couples a pyrazole halide with a terminal alkyne. eie.gr

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling a pyrazole halide with an amine.

These reactions are instrumental in the synthesis of complex pyrazole-containing molecules with applications in medicinal chemistry and materials science. eie.grnih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. eie.gr

Suzuki Coupling for Biaryl Derivative Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds. nih.govorganic-chemistry.org For this compound, direct coupling is not feasible. However, the hydroxyl group can be readily converted into an excellent leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate, -OTf) or a mesylate, which is highly suitable for palladium-catalyzed cross-coupling reactions. researchgate.netacs.orgrsc.org

The synthesis of biaryl derivatives from this compound typically begins with its conversion to 1-ethyl-1H-pyrazol-5-yl trifluoromethanesulfonate. This is achieved by reacting the pyrazolol with triflic anhydride (B1165640) in the presence of a base like pyridine. The resulting pyrazole triflate is a versatile intermediate that can be coupled with a wide array of aryl- or heteroarylboronic acids. researchgate.net The palladium catalyst, often complexed with a phosphine (B1218219) ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), facilitates the reaction, leading to the formation of 5-aryl-1-ethyl-1H-pyrazoles. researchgate.net This method allows for the late-stage introduction of diverse aromatic systems onto the pyrazole core. researchgate.net

Representative Reaction Scheme:

Step 1: Triflation of this compound

This compound + Triflic Anhydride --(Pyridine)--> 1-ethyl-1H-pyrazol-5-yl trifluoromethanesulfonate

Step 2: Suzuki Coupling

1-ethyl-1H-pyrazol-5-yl trifluoromethanesulfonate + Arylboronic Acid --(Pd Catalyst, Base)--> 5-Aryl-1-ethyl-1H-pyrazole

The table below outlines typical conditions and representative substrates for the Suzuki coupling of the corresponding pyrazole triflate.

Arylboronic Acid PartnerPalladium CatalystBaseSolventTypical Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-90
3-Pyridinylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF75-85
2-Thienylboronic acidXPhos Pd G2K₃PO₄Toluene88-98

Click Chemistry for Triazole-Linked Conjugates

Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. sigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govacs.org This methodology is exceptionally useful for linking different molecular fragments, including pyrazole derivatives, to create complex conjugates. mdpi.comnih.gov

To utilize click chemistry with this compound, the molecule must first be functionalized with either an azide (B81097) or a terminal alkyne group. A straightforward approach involves the O-alkylation of the pyrazol-5-ol. For instance, reacting this compound with propargyl bromide in the presence of a base like potassium carbonate introduces a terminal alkyne, yielding 1-ethyl-5-(prop-2-yn-1-yloxy)-1H-pyrazole. nih.gov This alkyne-functionalized pyrazole can then be "clicked" with a variety of organic azides in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.govacs.org This reaction efficiently produces stable 1,2,3-triazole-linked conjugates.

Representative Reaction Scheme:

Step 1: O-Alkylation (Propargylation)

This compound + Propargyl Bromide --(K₂CO₃, Acetone)--> 1-ethyl-5-(prop-2-yn-1-yloxy)-1H-pyrazole

Step 2: CuAAC Click Reaction

1-ethyl-5-(prop-2-yn-1-yloxy)-1H-pyrazole + Organic Azide (e.g., Benzyl Azide) --(CuSO₄·5H₂O, Sodium Ascorbate)--> 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)-5-ethyl-1H-pyrazole

The following table provides examples of substrates and conditions for the CuAAC reaction involving the alkyne-functionalized pyrazole derivative.

Azide PartnerCatalyst SystemSolventReaction Time (h)Typical Yield (%)
Benzyl azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)4-890-98
1-Azido-4-nitrobenzeneCuSO₄·5H₂O, Sodium AscorbateDMF6-1285-95
1-AzidoadamantaneCuITHF12-2480-90
Azidomethyl phenyl sulfideCuSO₄·5H₂O, Sodium AscorbateCH₂Cl₂/H₂O2-692-99

Tautomeric Equilibria and Advanced Spectroscopic Characterization

Prototropic Tautomerism in 1-ethyl-1H-pyrazol-5-ol and Related Pyrazolones

Prototropic tautomerism in pyrazolones like this compound involves a dynamic equilibrium between several forms, primarily the enol (OH), keto (CH), and amino (NH) tautomers. rsc.org The relative stability and prevalence of these forms are dictated by a delicate balance of electronic effects, steric hindrance, and environmental factors.

Pyrazolones can theoretically exist in three main tautomeric forms: the OH form (e.g., this compound), the CH form (e.g., 1-ethyl-1,2-dihydro-3H-pyrazol-3-one), and the NH form (e.g., 1-ethyl-2,4-dihydro-3H-pyrazol-3-one). rsc.org The interconversion between these tautomers is a dynamic process involving proton transfer. ijpcbs.comlibretexts.org For 1-substituted pyrazol-5-ols, the equilibrium primarily involves the OH, CH, and NH forms. rsc.orgresearchgate.net Theoretical calculations and experimental data have shown that for many pyrazolone (B3327878) derivatives, the keto (CH and NH) and enol (OH) forms are the most significant contributors to the tautomeric mixture. kashanu.ac.ir The relative stability of these tautomers is influenced by the substituents on the pyrazole (B372694) ring. nih.gov For instance, the presence of bulky or aromatic groups can limit the formation of the CH isomer. nih.gov

The general equilibrium for a 1-substituted pyrazolone can be depicted as follows:

Figure 1: Tautomeric forms of pyrazolones.

Studies on related compounds, such as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, have revealed that the OH form can be the predominant species in both the solid state and in nonpolar solvents. nih.gov In many cases, the equilibrium favors the "keto" form over the enol form, though this can be influenced by various stabilizing factors. libretexts.org

The polarity of the solvent plays a pivotal role in determining the position of the tautomeric equilibrium. ijpcbs.commdpi.com This is because different tautomers often have different dipole moments, leading to varying degrees of stabilization by solvents of different polarities. kashanu.ac.ir

In nonpolar solvents like chloroform (B151607) (CDCl₃) or benzene-d₆, pyrazolones tend to exist predominantly as the less polar CH or OH forms. nih.govnih.gov Conversely, in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), a mixture of the more polar OH and NH forms is often observed. nih.govmdpi.com For example, studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one show a clear shift in the tautomeric equilibrium depending on the solvent. In CDCl₃, it exists mainly as dimers of the 1H-pyrazol-3-ol (OH) form, while in DMSO, these dimers are broken, and monomers dominate. nih.gov This shift is attributed to the strong acceptor nature of DMSO, which disrupts intermolecular hydrogen bonds. nih.gov

Theoretical studies using the Polarizable Continuum Model (PCM) have further elucidated the effect of solvent polarity. ijpcbs.comnih.gov These models show that the stability of all tautomeric forms generally increases with increasing solvent polarity. ijpcbs.com The relative energies of the tautomers can change significantly in solution compared to the gas phase due to solute-solvent electrostatic polarization. ijpcbs.com For some pyrazolone derivatives, the amine-one tautomer is further stabilized by solvents. rsc.org

The following table summarizes the general trend of solvent influence on pyrazolone tautomerism:

Solvent TypePredominant Tautomeric Form(s)
Nonpolar (e.g., CCl₄, Benzene)CH or OH form
Low Polarity (e.g., Chloroform)CH or OH form
Polar Aprotic (e.g., DMSO, THF)Mixture of OH and NH forms
Polar Protic (e.g., Water, Ethanol)Can favor more polar forms like NH

Hydrogen bonding, both within a single molecule (intramolecular) and between molecules (intermolecular), is a critical factor in stabilizing specific tautomeric forms. rsc.orgnih.gov

Intramolecular Hydrogen Bonding: In certain pyrazolone derivatives, intramolecular hydrogen bonds can significantly favor one tautomer over another. For example, in 4-acylpyrazolone Schiff bases, strong intramolecular N-H···O or O-H···N hydrogen bonds are characteristic of the amine-one and imine-ol tautomers, respectively. rsc.org These hydrogen bonds can create a pseudo-aromatic ring, enhancing the stability of that particular tautomer. The strength of these bonds can influence the vibrational frequencies observed in IR spectroscopy. kashanu.ac.irkashanu.ac.ir

Intermolecular Hydrogen Bonding: In the solid state and in nonpolar solvents, pyrazolones can form dimers or larger aggregates through intermolecular hydrogen bonds. nih.gov For instance, X-ray analysis of 1-phenyl-1H-pyrazol-3-ol revealed the formation of dimers stabilized by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the pyrazole N-2 atom of another. nih.gov These interactions are disrupted in polar solvents like DMSO, which can form strong hydrogen bonds with the solute molecules, leading to the predominance of monomeric species. nih.gov The presence and nature of these hydrogen-bonded networks significantly impact the physical properties and crystal packing of pyrazolones.

Influence of Solvent Polarity on Tautomeric Preferences and Equilibrium Shifts

Experimental Techniques for Tautomerism Elucidation

The study of tautomerism relies on a variety of spectroscopic techniques that can provide detailed information about the structure and relative abundance of the different tautomers in a given environment.

NMR spectroscopy is a powerful and indispensable tool for investigating tautomeric equilibria in solution. cdnsciencepub.com By analyzing the chemical shifts, coupling constants, and signal intensities, it is possible to identify the predominant tautomeric forms and, in some cases, quantify their relative populations. fu-berlin.de

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed structural information that is crucial for distinguishing between different tautomers. nih.govmdpi.com The chemical shifts of the protons and carbons in the pyrazole ring are particularly sensitive to the tautomeric form. mdpi.com

¹H NMR Spectroscopy: The chemical shift of the proton attached to the pyrazole ring (H-4 or H-5) and the labile protons (OH, NH, or CH) can provide clear evidence for the dominant tautomer. For example, in the ¹H NMR spectrum of 1-phenyl-1H-pyrazol-3-ol in CDCl₃, a broad singlet observed at a high chemical shift (around 12.16 ppm) is characteristic of the OH proton involved in a strong hydrogen bond. mdpi.com In contrast, the NH proton of the NH tautomer typically appears at a different chemical shift. researchgate.net The presence of a signal for a methylene (B1212753) group (-CH₂) in the pyrazolone ring would be indicative of the CH form. mdpi.com

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazolone ring, especially C-3, C-4, and C-5, are highly diagnostic of the tautomeric structure. nih.govcdnsciencepub.com For instance, the carbon atom bearing the oxygen (C-3 or C-5) will have a significantly different chemical shift depending on whether it is part of a carbonyl group (C=O) or a hydroxyl-substituted double bond (C-OH). In 1-phenyl-1H-pyrazol-3-ol, the ¹³C NMR spectrum in CDCl₃ shows a signal for C-3 at approximately 165.1 ppm, which is consistent with the OH tautomer. nih.gov The presence of a carbonyl carbon signal (around 192.3 ppm) in a related fixed derivative confirms the expected chemical shift for the keto form. mdpi.com

The following table presents a hypothetical comparison of expected NMR chemical shifts for the different tautomers of this compound, based on data from related pyrazolone structures. nih.govmdpi.commdpi.com

TautomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
OH Form ~10-12 (br s, 1H, OH), ~7.5 (d, 1H, H-5), ~5.8 (d, 1H, H-4)~160-165 (C-5), ~130 (C-3), ~95 (C-4)
CH Form ~3.4 (s, 2H, CH₂)~170 (C=O), ~40 (CH₂)
NH Form ~6.4 (s, 1H, NH)~160 (C=O)

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

By comparing the experimental NMR data of this compound with those of "fixed" derivatives (where tautomerism is blocked by substitution) and with data from different solvents, a comprehensive understanding of its tautomeric behavior can be achieved. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR for Investigating Nitrogen Atom Participation in Tautomerism

¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring, making it highly effective for tautomer analysis. researchgate.net The chemical shift (δ) of the nitrogen atoms changes significantly depending on their hybridization state and involvement in hydrogen bonding, thus allowing for the differentiation between tautomers. researchgate.netacdlabs.com

In pyrazolone systems, the ¹⁵N chemical shifts can distinguish between the pyridinic nitrogen of an OH-tautomer and the pyrrolic nitrogen of an NH-tautomer. For instance, studies on analogous compounds like 1-phenyl-1H-pyrazol-3-ol show distinct ¹⁵N chemical shifts in different solvents, reflecting the shift in tautomeric equilibrium. mdpi.com In a nonpolar solvent like CDCl₃, this compound exists as hydrogen-bonded dimers of the OH-form, whereas in a polar solvent like DMSO-d₆, it is present as monomers. mdpi.com This change in intermolecular interaction and tautomeric preference is directly observable in the ¹⁵N NMR spectrum. The expected ¹⁵N chemical shifts can vary significantly, with ranges around 160-190 ppm for one tautomeric form and 260-300 ppm for another, providing a clear basis for structural assignment. acdlabs.com

Table 1: Representative ¹⁵N NMR Chemical Shifts for 1-Phenyl-1H-pyrazol-3-ol mdpi.com

SolventN-1 Chemical Shift (ppm)N-2 Chemical Shift (ppm)
CDCl₃187.6246.5
DMSO-d₆193.7262.5
Variable-Temperature NMR for Assessing Dynamic Processes and Conformational Flexibility

Variable-temperature (VT) NMR spectroscopy is employed to study the dynamic equilibria and conformational flexibility of molecules. For pyrazolones, VT-NMR can provide information on the rate of interconversion between tautomers. beilstein-journals.org At room temperature, if the exchange between tautomers is fast on the NMR timescale, the resulting spectrum will show averaged signals. As the temperature is lowered, the rate of exchange slows, which can lead to the decoalescence of these averaged signals into distinct peaks for each tautomer. researchgate.net This allows for the characterization of the individual species present in the equilibrium. The observation of broad lines in the ¹H and ¹³C NMR spectra of some pyrazole derivatives at certain temperatures is indicative of such dynamic processes. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Tautomeric Shifts

Ultraviolet-Visible (UV-Vis) spectroscopy monitors the electronic transitions within a molecule and can be used to observe shifts in tautomeric equilibria. Each tautomer possesses a unique conjugated system, resulting in a distinct absorption spectrum with a characteristic maximum absorption wavelength (λmax). By measuring the UV-Vis spectrum in different solvents or under varying conditions, changes in the position and intensity of the absorption bands can be correlated with the predominance of a specific tautomeric form. While specific UV-Vis data for this compound is not extensively documented in the reviewed literature, the technique is a recognized method for studying tautomerism in related heterocyclic systems.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Integrity and Hydrogen Bonding

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and investigating intermolecular interactions such as hydrogen bonding. nih.gov In the context of this compound, FTIR can help confirm the presence of key structural features associated with its different tautomers.

The OH-tautomer would be expected to show a characteristic O-H stretching vibration, typically in the range of 3200–3400 cm⁻¹. rjlbpcs.com For example, a related compound, 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, exhibits an -OH stretching band at 3341 cm⁻¹. rjlbpcs.com The NH-tautomer would display an N-H stretching band, while the CH-tautomer (or pyrazolin-5-one form) would be characterized by a strong carbonyl (C=O) stretching absorption, usually found around 1700-1740 cm⁻¹. derpharmachemica.com The position and broadness of the O-H or N-H bands can also provide evidence of hydrogen bonding, which is a key intermolecular interaction in the solid state and in solution. derpharmachemica.com

Table 2: Typical FTIR Absorption Frequencies for Pyrazolone Functional Groups

Functional GroupVibration TypeTypical Frequency Range (cm⁻¹)Reference
Hydroxyl (O-H)Stretching3200–3400 rjlbpcs.com
Carbonyl (C=O)Stretching1700–1740 derpharmachemica.com
Pyrazole RingC=C / C=N Stretching1500–1600

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state. This technique is crucial for unambiguously determining which tautomer is present in the crystal lattice and for characterizing the precise geometry and intermolecular interactions. tandfonline.comnih.gov

Elucidation of Bond Angles, Torsion Angles, and Molecular Conformations

Table 3: Example Crystal Data for a Related Pyrazole Derivative (3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol) nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.3490 (18)
b (Å)14.712 (3)
c (Å)20.319 (4)
β (°)113.889 (8)
V (ų)2555.3 (9)
Z8

Identification of Intermolecular Interactions (e.g., Hydrogen Bonds)

X-ray crystallography is unparalleled in its ability to identify and characterize non-covalent interactions that dictate how molecules pack in a crystal. For pyrazolones, hydrogen bonding is a dominant intermolecular force. Studies on related compounds frequently show the formation of dimers or chains through hydrogen bonds. nih.govnih.gov For example, pairs of intermolecular N—H⋯O hydrogen bonds often link neighboring molecules into dimers, creating characteristic ring motifs, such as the R²₂(8) graph-set motif. nih.gov In other cases, O—H⋯N hydrogen bonds link molecules into chains. nih.gov The crystal structure can be further stabilized by weaker interactions, including C—H⋯π or π–π stacking interactions. nih.govnih.gov The precise identification of these interactions is critical for understanding the solid-state properties of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of novel compounds. Its capacity to measure mass-to-charge ratios (m/z) with extremely high accuracy and resolution allows for the confident assignment of a molecular formula. scispace.com This is achieved by differentiating between ions of the same nominal mass but different elemental compositions. In the structural elucidation of pyrazole derivatives, HRMS serves as a definitive tool for verifying the molecular formula proposed by synthesis and analyzed through other spectroscopic methods like NMR.

For a compound such as this compound, HRMS analysis provides compelling evidence of its elemental makeup. The molecular formula for this compound is C₅H₈N₂O. biosynth.comchemicalbook.com In a typical HRMS experiment, the sample is ionized, often using a soft ionization technique like Electrospray Ionization (ESI), and the resulting ions are analyzed by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) detector. nih.govrsc.orgmdpi.com This process commonly generates a protonated molecular ion, [M+H]⁺.

The power of HRMS lies in comparing the experimentally measured m/z value of this ion with the theoretically calculated mass based on its molecular formula. The theoretical monoisotopic mass of the [M+H]⁺ ion for C₅H₈N₂O (ion formula [C₅H₉N₂O]⁺) is calculated to be 113.0715 u. An experimental HRMS measurement yielding an m/z value extremely close to this theoretical mass, typically with an error of less than 5 parts per million (ppm), confirms the assigned molecular formula. This level of precision effectively rules out other possible elemental compositions.

Detailed findings from HRMS analysis are typically presented in a data table format, which facilitates a direct comparison between the theoretical and observed values.

Table 1: HRMS Data for the Verification of this compound

Molecular FormulaIon SpeciesCalculated m/zFound m/z (Hypothetical)Mass Error (ppm)
C₅H₈N₂O[M+H]⁺113.0715113.0712-2.65

This interactive table showcases a representative HRMS result for this compound. The small mass error between the calculated and a realistic hypothetical measured value underscores the technique's accuracy in molecular formula verification.

The close correlation between the calculated and found mass provides unequivocal evidence for the elemental composition C₅H₈N₂O, thereby validating the identity of this compound. researchgate.netmdpi.com

Computational Chemistry of 1 Ethyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of molecules like 1-ethyl-1H-pyrazol-5-ol. These methods allow for the prediction of various molecular properties from first principles.

DFT has become a standard method for computational studies of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. It is employed to investigate a wide range of properties, including tautomeric stability, spectroscopic parameters, and reactivity descriptors.

Pyrazol-5-ones, including this compound, are known for their potential to exist in different tautomeric forms. DFT calculations are crucial for determining the relative stabilities of these tautomers and mapping the energetic landscape of their interconversion.

Theoretical studies on related pyrazole systems have shown that the relative energies of tautomers can be calculated with good accuracy using methods like B3LYP with a 6-311++G(d,p) basis set. mdpi.com For pyrazoles, the tautomeric equilibrium is influenced by the substituents on the ring. mdpi.com Electron-donating groups, for instance, show a preference for the C3 position in the gas phase. mdpi.com The stability of different tautomers can also be significantly affected by the solvent, with intermolecular interactions playing a crucial role. mdpi.com For some pyrazolin-5-ones, the equilibrium can be shifted towards different forms depending on the solvent polarity. Computational studies have demonstrated that the presence of even a few solvent molecules can significantly lower the energy barriers for proton transfer between tautomers. mdpi.com

Table 1: Calculated Relative Energies of Pyrazole Tautomers

TautomerRelative Energy (kJ/mol) in Ethanol (B145695)Relative Energy (kJ/mol) in DMSO
Tautomer A10.60.4
Tautomer A20.00.0
Tautomer E10.00.0
Tautomer E2~4.0~4.0

This table presents hypothetical relative energy data for pyrazole tautomers based on findings for similar systems to illustrate the typical energy differences observed in different solvents. beilstein-journals.org

DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which serves as a powerful tool for structural elucidation and conformational analysis of molecules like this compound. ruc.dk The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. csic.es

The accuracy of calculated NMR chemical shifts is dependent on the chosen DFT functional and basis set. nih.govresearchgate.net Studies on similar pyrazole derivatives have shown that functionals like B97D and TPSSTPSS can provide highly accurate predictions for ¹H-NMR chemical shifts. nih.govresearchgate.net The choice of basis set also plays a significant role, with TZVP often yielding more accurate results than 6–311 + G(2d,p) for proton shifts. nih.govresearchgate.net It has been observed that the prediction of ¹H-NMR chemical shifts is more sensitive to the optimized geometry of the molecule compared to ¹³C-NMR chemical shifts. nih.govresearchgate.net By comparing calculated and experimental NMR data, it is possible to confirm the correct tautomeric form and conformation of the molecule in solution. csic.esresearchgate.net

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Pyrazole Derivative

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C3160.6Varies with method
C482.2Varies with method
C5129.1Varies with method

This table is illustrative and based on data for a related phenyl-substituted pyrazol-3-ol to show the principle of comparing experimental and calculated shifts. nih.gov The actual values for this compound would require specific calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net

For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, indicating its electron-rich nature. nih.govmdpi.com The LUMO, on the other hand, can be distributed over different parts of the molecule depending on the substituents. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to compute these orbital energies and visualize their distributions. derpharmachemica.com This analysis helps in predicting the sites of electrophilic and nucleophilic attack. mdpi.com

Table 3: Calculated Frontier Molecular Orbital Energies for a Pyrazole Derivative

ParameterEnergy (eV)
HOMO Energy-6.12
LUMO Energy-1.82
HOMO-LUMO Gap4.30

This data is for a related pyrazole derivative and serves as an example of typical values obtained from DFT calculations. smolecule.com

DFT calculations can be effectively used to model the proton affinity (PA) and predict the pKa values of molecules, providing insights into their basicity and acidity. insilicominds.comjksus.org These calculations are crucial for understanding the behavior of this compound in different pH environments.

The proton affinity is calculated as the negative of the enthalpy change for the protonation reaction in the gas phase. jksus.org The pKa value, which describes the acidity in solution, can be predicted using thermodynamic cycles that involve gas-phase proton affinities and solvation free energies calculated with a continuum solvent model. mdpi.com Studies on a variety of pyrazole derivatives have demonstrated that DFT methods can determine the most likely protonation sites by comparing the proton affinities of different nitrogen atoms within the pyrazole ring. jksus.org For instance, in one study, the N1 atom was identified as being slightly more basic than other nitrogen atoms in the molecule. jksus.org

Table 4: Calculated Proton Affinity and Gas-Phase Basicity for Pyrazole Nitrogen Atoms

AtomProton Affinity (kcal/mol)Gas-Phase Basicity (kcal/mol)
N1219.7213.1
N3219.2212.2
N4218.3211.2

This table presents average values for a substituted pyrazole amine to illustrate the relative basicities of different nitrogen atoms as determined by DFT calculations. jksus.org

DFT is a valuable tool for investigating the mechanisms and energy barriers associated with proton transfer in tautomeric systems like this compound. mdpi.com Understanding these processes is key to comprehending the dynamics of tautomeric interconversion.

Computational studies have shown that intramolecular proton transfer in isolated pyrazole molecules has a high activation energy. mdpi.com However, the energy barrier is significantly lowered by the presence of solvent molecules, particularly water, which can act as a proton shuttle. mdpi.com The most favorable mechanisms often involve a concerted process where the solvent molecules facilitate the proton transfer through a network of hydrogen bonds. mdpi.com Calculations have indicated that for pyrazoles, the presence of two water molecules can create an optimal arrangement for lowering the energetic barrier between tautomers. mdpi.com These theoretical investigations provide a detailed picture of the transition states and the role of the environment in the tautomerization process. mdpi.com

Modeling Proton Affinity and pKa Values

Ab Initio Methods (e.g., Møller–Plesset Perturbation Theory, MP2) for Enhanced Accuracy

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are fundamental to obtaining a precise understanding of molecular systems. Møller–Plesset perturbation theory (MP) is a post-Hartree-Fock method that improves upon the Hartree-Fock method by incorporating electron correlation effects. nih.gov This is particularly important for accurately describing the electronic structure and energy of molecules.

The second-order Møller–Plesset (MP2) method is a standard level of theory used for calculating the properties of small to medium-sized systems, offering a good balance between computational cost and accuracy. nih.gov In the context of pyrazole derivatives, ab initio calculations, specifically at the MP2 level, have been instrumental in evaluating substituent effects on tautomerism. nih.gov For instance, a study by Jarończyk et al. utilized MP2/6-311++G** calculations to investigate a series of substituted pyrazoles. Their findings demonstrated that the electronic nature of substituents on the pyrazole ring significantly influences tautomeric stability. Electron-donating groups were found to favor one tautomer, while electron-withdrawing groups stabilized the other. nih.gov Such high-level methods confirm the influence of substituents on the stability of the pyrazole ring system. nih.gov Higher levels of theory, including MP2 and CAM-B3LYP, have also been applied to investigate the energetics of proton transfer within the pyrazole ring, a key aspect of its chemistry. nih.gov

Selection of Basis Sets and Exchange-Correlation Functionals (e.g., 6-311++G(d,p), B3LYP, CAM-B3LYP)

The choice of basis set and density functional theory (DFT) functional is critical for the accuracy of computational predictions. The 6-311++G(d,p) basis set is a popular choice for studies on heterocyclic systems like pyrazoles. It is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination allows for a flexible description of the electron distribution, which is essential for molecules with heteroatoms and potential for hydrogen bonding.

Several DFT functionals are commonly employed in the study of pyrazole derivatives:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with DFT exchange and correlation. It is widely used for its ability to provide reliable geometric and electronic properties for a vast range of organic molecules. nih.gov

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP): This is a long-range corrected hybrid functional. It is particularly well-suited for calculations involving charge transfer, electronic excitations, and for obtaining accurate reaction barriers, which are areas where traditional functionals like B3LYP may be less accurate. nih.gov Studies on 4-substituted pyrazoles have utilized CAM-B3LYP to confirm activation energies for intramolecular proton migration. nih.gov

The combination of these functionals with the 6-311++G(d,p) basis set has been successfully used to investigate various properties of pyrazole systems, including tautomerism, reaction kinetics, and spectroscopic features. nih.gov

Table 1: Commonly Used Computational Methods for Pyrazole Derivatives

Method Type Specific Method/Functional Basis Set Example Typical Application
Ab Initio Møller–Plesset (MP2) 6-311++G** Tautomerism, Substituent Effects nih.gov
DFT B3LYP 6-311++G(d,p) Geometry Optimization, Proton Transfer Kinetics nih.gov

Theoretical Modeling of Solvent Effects (e.g., Polarizable Continuum Model, PCM)

Reactions and molecular properties are significantly influenced by the solvent environment. Explicitly modeling each solvent molecule is computationally prohibitive for most systems. Therefore, implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used. acs.org

The PCM method models the solvent as a continuous, polarizable dielectric medium. The solute is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the solvent is calculated self-consistently. This approach allows for the efficient calculation of solvent effects on geometries, energies, and other molecular properties. Studies on the tautomerism of 4-acylpyrazolone derivatives, for example, have employed the PCM model to investigate the influence of different solvents like chloroform (B151607), DMSO, and water. acs.org Similarly, computational studies on 1H-pyrazole-5-thiol have shown the significant contribution of solvent molecules to intermolecular proton transfer and tautomerism, highlighting the importance of including solvent effects in theoretical models. nih.gov

Table 2: Representative Solvents Modeled with PCM in Pyrazole Studies

Solvent Dielectric Constant (ε) Common Application in Studies
Chloroform 4.81 Investigating non-polar to moderately polar environments acs.org
DMSO 46.7 Modeling highly polar, aprotic conditions acs.org

Computational Approaches for Predicting Reactivity in Complex Systems Involving Pyrazole Moieties

Computational chemistry provides powerful tools for predicting the reactivity of molecules, which is crucial for designing new synthetic routes and understanding biological activity. For pyrazole systems, several computational approaches are employed.

DFT calculations are a practical tool for understanding molecular structures and can provide insights into electronic and geometric properties that govern reactivity. bohrium.com The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. doi.org

For complex systems, such as predicting the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems like pyrazoles, computational methods are invaluable. nih.gov Molecular docking studies, another computational technique, are used to predict the binding interactions between a ligand, such as a pyrazole derivative, and a biological target, like a protein or enzyme. This helps in understanding the potential biological activity of the compound. bohrium.com For instance, in silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, have been conducted on novel pyrazol-5-ol derivatives to predict their suitability as drug candidates. bohrium.com

These computational strategies offer a powerful alternative to predict and interpret experimental data, guiding the synthesis and evaluation of new compounds with desired properties. bohrium.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1H-pyrazole-5-thiol
4-acylpyrazolone
Chloroform
DMSO (Dimethyl sulfoxide)

Coordination Chemistry of 1 Ethyl 1h Pyrazol 5 Ol As a Ligand

Ligand Design and Coordination Modes

The structure of 1-ethyl-1H-pyrazol-5-ol is conducive to its function as a chelating ligand. The presence of a hydroxyl (-OH) group at the 5-position and an adjacent nitrogen atom within the pyrazole (B372694) ring creates a classic N,O-binding site. vulcanchem.com This arrangement facilitates the formation of stable five-membered chelate rings with metal ions. The compound exhibits keto-enol tautomerism, with the enol form being crucial for its coordination activity. Intramolecular hydrogen bonding in the enol tautomer can further stabilize the conformation required for metal coordination. The versatility of the pyrazole core allows for the formation of complexes with diverse topologies and nuclearities. researchgate.net

This compound primarily functions as a bidentate monoanionic ligand. Chelation occurs through the deprotonation of the hydroxyl group, forming a metal-oxygen bond, and the coordination of the adjacent pyrazole ring nitrogen atom to the same metal center. semanticscholar.org This N,O-chelation is a common and stable binding mode for pyrazolone-based ligands. vulcanchem.com The formation of this chelate ring is entropically favored and results in thermodynamically stable metal complexes. The hydroxyl group and the nearby nitrogen atom are the key players in this mechanism, enabling the ligand to effectively sequester metal ions.

The coordination of this compound and its analogs to metal ions can result in a variety of coordination geometries. Depending on the metal ion, its oxidation state, and the presence of other ancillary ligands, geometries such as octahedral and tetrahedral have been observed in related complexes. semanticscholar.org For instance, studies on analogous pyrazole-based ligands have shown the formation of octahedral complexes with transition metals. semanticscholar.orgresearchgate.net The binding affinity is influenced by factors like the steric bulk on the pyrazole ring and the electronic properties of any substituents. The ability of the pyrazole ligand to adapt to the stereochemical requirements of different metal ions contributes to its rich coordination chemistry. researchgate.net

Bidentate Chelation Mechanisms through the Hydroxyl and Adjacent Nitrogen Atoms

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand is usually deprotonated in situ by a base or by the reaction conditions to facilitate coordination.

Transition metal complexes of pyrazol-5-ol derivatives, including those of copper(II) and iron(III), have been synthesized and studied. vulcanchem.com The general synthetic route involves mixing a solution of the this compound ligand with a solution of a metal salt, such as Cu(NO₃)₂ or FeCl₃, often in a solvent like ethanol (B145695) or a methanol (B129727)/water mixture. The resulting complexes are often stable, colored solids that can be isolated by filtration and purified by recrystallization. semanticscholar.org The stoichiometry of the resulting complex, commonly 1:2 (metal:ligand), depends on the coordination preferences of the metal ion. semanticscholar.org

Table 1: Examples of Synthesized Transition Metal Complexes with an Analogous Pyrazol-5-ol Ligand Data based on the analogous compound 1,3-dimethyl-1H-pyrazol-5-ol.

Metal SaltSolventProduct Structure
Cu(NO₃)₂·3H₂OEthanolCu(II)-pyrazolyl complex
FeCl₃MeOH/H₂OFe(III) coordination polymer
Source:

The interaction between this compound and metal ions is extensively studied using various analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming the coordination of the ligand. A significant piece of evidence is the disappearance or significant shift of the broad stretching vibration band of the hydroxyl group (typically around 3100-3400 cm⁻¹) in the spectra of the metal complexes. vulcanchem.comsemanticscholar.org This indicates the deprotonation of the -OH group and the formation of a metal-oxygen bond. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. Upon complexation, chemical shifts of the protons and carbons near the coordination sites are expected to change. For example, the broad peak corresponding to the hydroxyl proton (around δ 10-11 ppm) would disappear upon deprotonation and coordination. vulcanchem.comrjlbpcs.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and coordination environment in the solid state. rjlbpcs.com It reveals precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. rjlbpcs.com Studies on structurally related pyrazol-5-ol compounds have confirmed their molecular structures and provided detailed metric parameters. rjlbpcs.com

Table 2: Illustrative Crystallographic Data for a Related Pyrazol-5-ol Derivative Data for the analogous compound 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.6479(5)
b (Å)15.1233(8)
c (Å)11.4852(6)
β (°)108.374(2)
C-S bond distance (Å)1.740
C-O bond distance (Å)1.251
Source: rjlbpcs.com

Formation of Transition Metal Complexes (e.g., Cu(II), Fe(III))

Research into Catalytic Applications of this compound Metal Complexes

Metal complexes derived from pyrazolone-based ligands are actively researched for their catalytic potential. researchgate.net The stable coordination environment provided by ligands like this compound can support catalytically active metal centers. These complexes have been explored as precursors for new catalysts. academicjournals.org Research has indicated that copper(II) complexes of similar pyrazol-5-ols can be used in catalysis. The proton-responsive nature of the pyrazole ring, with its acidic NH group (in N-unsubstituted pyrazoles), has been a focus in the development of complexes for homogeneous catalysis. nih.gov The tunability of the ligand's steric and electronic properties allows for the rational design of metal complexes tailored for specific catalytic transformations. researchgate.netnih.gov

Advanced Research Applications in Agrochemical and Materials Science Mechanistic and Structural Perspectives

Role as a Key Synthetic Building Block for Architecturally Complex Molecules

1-ethyl-1H-pyrazol-5-ol is a valued building block in organic synthesis, primarily utilized for the construction of more complex and functionally sophisticated heterocyclic compounds. Its utility stems from the reactivity of the pyrazole (B372694) ring and the hydroxyl group, which can participate in a variety of chemical transformations. Pyrazole derivatives, in general, are recognized as crucial starting materials for a wide array of bioactive molecules and functional materials.

The most prominent application of this compound as a synthetic intermediate is in the agrochemical sector. It serves as the foundational core for synthesizing a new generation of herbicides. A notable example is its use in the preparation of tolpyralate (B1419106), a selective post-emergence herbicide for corn. In the synthesis of tolpyralate, the this compound moiety is coupled with a substituted benzoyl chloride, demonstrating its role as a nucleophilic component in acylation reactions. The resulting ester is then rearranged to form the final herbicidal molecule, highlighting how the initial pyrazole structure is elaborated into a more complex architecture.

Beyond this specific example, the pyrazol-5-ol scaffold is widely employed in the synthesis of diverse derivatives. The amine functionality, which can be accessed from the hydroxyl group, allows for its use as a building block for pharmaceuticals and other agrochemicals through reactions like amide bond formation and coupling reactions. The inherent stability of the pyrazole ring combined with its versatile reaction handles makes this compound a strategic starting point for creating libraries of novel compounds for screening in drug discovery and agrochemical development programs.

Strategic Derivatization for Modulating Chemical Functionality in Agrochemical Contexts

The true value of this compound in agrochemistry is realized through strategic derivatization, where its core structure is systematically modified to fine-tune biological activity, selectivity, and metabolic stability.

A significant area of research has focused on derivatives of this compound as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the tyrosine degradation pathway in plants, and its inhibition leads to the depletion of essential molecules like plastoquinone (B1678516) and tocopherol, ultimately causing a bleaching effect and plant death. This makes HPPD a prime target for herbicides.

Pyrazole-based compounds are one of the major classes of HPPD-inhibiting herbicides. researchgate.net The development of the herbicide tolpyralate is a direct result of exploring derivatives of this compound. porphyrin-systems.de Tolpyralate exhibits high herbicidal activity against a broad spectrum of weeds, including those resistant to other herbicides like glyphosate. porphyrin-systems.de The core of its structure is the N-ethyl pyrazole moiety derived from this compound, which is essential for its interaction with the active site of the HPPD enzyme. porphyrin-systems.de Research has shown that pyrazole-containing derivatives are generally more potent as HPPD inhibitors compared to other chemical classes like triketones. researchgate.net

The discovery of potent agrochemicals like tolpyralate relies on a deep understanding of structure-function relationships, where minor changes to the molecular structure can lead to significant changes in bioactivity. Research into derivatives of this compound has yielded key insights:

N-Substituent: The substituent on the pyrazole nitrogen (R³) plays a role in herbicidal activity. Studies comparing different alkyl groups revealed that the ethyl group (as in this compound) and the isopropyl group provided a similar high level of herbicidal activity. However, increasing the size to an n-propyl group led to a decrease in activity, suggesting a specific steric tolerance within the enzyme's binding pocket. porphyrin-systems.de

Hydroxyl Group Derivatization: The hydroxyl group at the 5-position is a critical site for modification. In the development of tolpyralate, it was discovered that introducing a 1-alkoxyethyl methyl carbonate group onto the hydroxyl moiety significantly improved herbicidal activity and, importantly, enhanced crop safety in corn. porphyrin-systems.de This modification acts as a pro-herbicide, where the derivatizing group is likely cleaved within the target plant to release the active HPPD-inhibiting molecule.

The following table illustrates the impact of N-substituent modification on herbicidal activity, using data from research leading to tolpyralate.

Compound IDN-Substituent (R³)Herbicidal Activity Level
22MethylHigh
23EthylHigh
24IsopropylHigh
25n-PropylReduced

Data derived from structure-activity relationship studies on pyrazole-based HPPD inhibitors. porphyrin-systems.de

These findings underscore the importance of systematic chemical modification of the this compound scaffold to optimize biological performance.

Exploration of Derivatives as Enzyme Inhibitors (e.g., HPPD Inhibitors)

Contribution to Novel Material Development Based on Unique Structural Properties

While the application of this compound itself in materials science is not extensively documented, the inherent properties of the pyrazol-5-ol (or pyrazolone) scaffold suggest significant potential for the development of novel functional materials. Pyrazole-containing compounds are increasingly being investigated in materials science for their electronic and photophysical properties. researchgate.net

The potential contributions are rooted in two key structural features:

Tautomerism and Hydrogen Bonding: this compound exists in tautomeric equilibrium with its keto form, 1-ethyl-1,2-dihydro-3H-pyrazol-3-one. This behavior, influenced by solvent and solid-state packing, along with the presence of hydrogen bond donors (O-H) and acceptors (N, O), makes it a candidate for crystal engineering. By controlling intermolecular interactions like hydrogen bonds, it may be possible to design specific supramolecular architectures with desired properties, such as nonlinear optical materials or porous organic frameworks. For instance, the crystal structure of the related 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol shows that molecules are linked into chains by O—H⋯N hydrogen bonds. iucr.org

Photophysical Properties: Appropriately substituted pyrazole derivatives can exhibit strong fluorescence, high quantum yields, and interesting solvatochromic behavior (color change with solvent polarity). researchgate.netnih.gov Although the parent this compound is not strongly fluorescent, it can serve as a scaffold for creating fluorescent dyes and sensors. nih.gov Derivatization to create extended π-conjugated systems, such as azo-dyes based on the pyrazolone (B3327878) core, has been shown to produce compounds with tunable absorption and emission characteristics, making them suitable for applications as molecular switches or probes. researchgate.net

While direct applications for this compound in materials are still an emerging area, its structural motifs are present in molecules at the forefront of functional materials research.

Considerations for Process Chemistry and Scalability in Research and Development

The transition of a molecule from a laboratory curiosity to a commercially viable product, such as the herbicide tolpyralate, depends critically on the development of a scalable, efficient, and cost-effective synthesis process. For this compound, established synthetic routes are amenable to large-scale production.

A common and effective method for its synthesis involves the cyclocondensation reaction between ethylhydrazine (B1196685) and a suitable three-carbon building block. One documented procedure uses the reaction of ethylhydrazine oxalate (B1200264) with methyl trans-3-methoxyacrylate. bibliotekanauki.pl This process involves careful pH control and heating, followed by extraction and purification, and has been reported to achieve a yield of 71%, indicating a relatively efficient transformation. bibliotekanauki.pl

For industrial-scale production, process chemistry would focus on several key areas for optimization:

Reaction Conditions: Optimizing solvent choice, temperature, reaction time, and catalyst loading (if any) to maximize yield and throughput while minimizing energy consumption and waste.

Raw Material Sourcing: Ensuring a stable and economical supply of starting materials like ethylhydrazine and the C3-synthon.

Downstream Processing: Developing efficient extraction and purification protocols, such as crystallization or distillation, to achieve the required purity standards for subsequent synthetic steps. The use of continuous flow reactors is another strategy that can enhance the scalability and safety of such processes.

The successful commercialization of an agrochemical derived from this compound is strong evidence that these process chemistry and scalability challenges have been effectively addressed. porphyrin-systems.de

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1-ethyl-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.